molecular formula C19H21BrN2O B8743056 (4-Bromophenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone

(4-Bromophenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone

Cat. No. B8743056
M. Wt: 373.3 g/mol
InChI Key: KKSWVUGJHSINDX-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using 4-bromobenzoyl chloride (25 g) and 1-(2,4-dimethylphenyl)piperazine (22 g) and by the reaction and treatment in the same manner as in Preparation Example 108, the title compound (31 g) was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:13]=1[N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:22]2[CH2:23][CH2:24][N:19]([C:13]3[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:12]=3[CH3:11])[CH2:20][CH2:21]2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 108

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)N1CCN(CC1)C1=C(C=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.